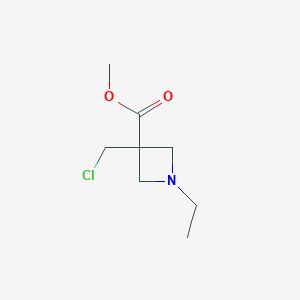

Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-3-10-5-8(4-9,6-10)7(11)12-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJZJZCUFZBYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)(CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate typically involves the chloromethylation of a suitable azetidine precursor. One common method involves the reaction of 1-ethylazetidine-3-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and minimize side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new C-N, C-S, or C-O bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new azetidine derivative with an amine functional group.

Scientific Research Applications

Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate is a chemical compound with a chloromethyl group attached to an azetidine ring, a four-membered nitrogen-containing heterocycle. It is an azetidine derivative and an alkyl-substituted carboxylate. These compounds are of interest in medicinal chemistry because of their potential biological activities and their usefulness as building blocks in organic synthesis.

Synthesis

this compound can be synthesized through various chemical processes, often involving the modification of simpler azetidine derivatives. One common method involves the reaction of azetidine-3-carboxylic acid derivatives with chloromethylating agents, like thionyl chloride, to facilitate the introduction of the chloromethyl group into the azetidine framework.

Structure Elucidation

The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reactivity

this compound participates in chemical reactions typical of azetidine derivatives. The reaction conditions, such as temperature, solvent, and catalysts, determine the efficiency and selectivity of these transformations. The chloromethyl group can act as an electrophile, engaging in nucleophilic substitution reactions with nucleophiles like amines and alcohols. Kinetic studies can reveal reaction rates under different conditions, providing insight into the stability and reactivity of this compound relative to other azetidine derivatives. Infrared (IR) spectroscopy can provide data on functional groups present, while NMR can confirm structural integrity.

Scientific Uses

this compound has several scientific uses:

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- Chloromethyl Group vs. Hydroxy Group : The chloromethyl group in the target compound facilitates nucleophilic substitution reactions (e.g., with amines or thiols), whereas the hydroxy group in Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate promotes hydrogen bonding and oxidative stability .

- Ester Variations : The methyl ester in the target compound may hydrolyze faster under basic conditions compared to the ethyl ester in Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate due to lower steric hindrance .

Biological Activity

Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate is a compound belonging to the azetidine class, which has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a chloromethyl group, which is critical for its biological interactions. The azetidine ring contributes to its unique properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research highlights several biological activities associated with this compound, particularly in the context of its derivatives. These activities include:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the azetidine ring is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

- Anticancer Activity : Certain derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : Some studies suggest that azetidine derivatives may modulate neurotransmitter systems, providing potential benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Chloromethyl Group : The presence of the chloromethyl substituent is essential for enhancing biological activity, particularly in increasing lipophilicity and facilitating cellular uptake.

- Ethyl Substitution : The ethyl group at position 1 of the azetidine ring appears to play a role in modulating receptor interactions, potentially affecting binding affinity and selectivity.

- Carboxylate Functionality : The carboxylate moiety contributes to solubility and may influence interactions with biological targets.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of azetidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

- Cytotoxicity Against Cancer Cells : Research on azetidine derivatives showed that certain compounds induced apoptosis in human cancer cell lines (e.g., HeLa cells). The study highlighted the importance of structural modifications in enhancing anticancer activity .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Basic: What are the recommended synthetic routes and purification strategies for Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate?

Methodological Answer:

The synthesis typically involves alkylation or nucleophilic substitution reactions targeting the chloromethyl group. For example, analogous azetidine derivatives are synthesized via refluxing precursors with chloromethylating agents (e.g., chloromethyl methyl ether) under inert conditions . Purification often employs flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate mixtures) to isolate the product from by-products, as demonstrated in triazole-pyrazole hybrid syntheses . Critical parameters include reaction temperature control (0–50°C) and monitoring via TLC to ensure completion .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy : H NMR (400 MHz) and C NMR (100 MHz) in deuterated chloroform are standard. Key signals include the azetidine ring protons (δ 3.0–4.0 ppm) and the ester carbonyl (δ ~162 ppm) .

- Mass Spectrometry (MS) : High-resolution EI-MS confirms molecular ion peaks (e.g., [M] at m/z 271 for analogous esters) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for the ester carbonyl (~1704 cm) and chloromethyl C-Cl (~600–800 cm) are diagnostic . Cross-referencing with NIST spectral databases enhances accuracy .

Basic: How should researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

Store in airtight containers under refrigeration (2–8°C) in a dry, well-ventilated area. Avoid exposure to heat, sparks, or open flames due to the chloromethyl group's reactivity . Stability studies on similar esters recommend inert atmospheres (N/Ar) to prevent hydrolysis or oxidation . Regular NMR or HPLC assays can monitor degradation, particularly ester hydrolysis or chloride displacement .

Advanced: How can the reactivity of the chloromethyl group be leveraged in derivatization studies?

Methodological Answer:

The chloromethyl group undergoes nucleophilic substitution (S2) with amines, thiols, or alkoxides. For example, reaction with sodium azide yields azido derivatives for click chemistry applications, as shown in triazole syntheses . Kinetic studies should optimize solvent polarity (e.g., DMF for polar aprotic conditions) and temperature (25–60°C). Monitor reaction progress via H NMR for real-time tracking of chloride displacement .

Advanced: How can contradictory spectral or synthetic yield data be resolved?

Methodological Answer:

Contradictions often arise from divergent reaction conditions or impurities. For example:

- Spectral discrepancies : Compare with published data (e.g., NIST or PubChem) and validate using 2D NMR (COSY, HSQC) to confirm connectivity .

- Yield variations : Replicate syntheses with controlled variables (e.g., stoichiometry, catalyst loading). A study on pyrazole esters achieved 51% yield via precise azide addition and TLC monitoring , whereas benzoxazole syntheses required extended reflux times (15+ hours) .

Advanced: What strategies are effective for studying the azetidine ring's conformational strain in this compound?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculations assess ring strain energy and transition states during functionalization .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and torsional stress, as demonstrated in triazole carboxylate studies .

- Kinetic Isotope Effects (KIE) : Probe ring-opening reactions using deuterated analogs to elucidate mechanistic pathways .

Advanced: How can researchers design experiments to evaluate the compound's bioactivity while mitigating toxicity risks?

Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., proteases) using fluorogenic substrates, referencing pyrazole carboxylate protocols .

- Toxicity Mitigation : Substitute the chloromethyl group with less reactive moieties (e.g., hydroxymethyl) in analogs, guided by structure-activity relationship (SAR) studies .

- Metabolic Stability : Use LC-MS/MS to monitor hepatic microsome degradation, adjusting ester groups to enhance half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.